2-(2-Nitrophenyl)sulfonylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQJEQPTQHJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 2 Nitrophenyl Sulfonylbenzoic Acid
Direct Synthesis Routes
Direct synthesis routes to 2-(2-Nitrophenyl)sulfonylbenzoic acid involve the sequential introduction of the required functional groups onto a pre-existing aromatic scaffold. These pathways are often characterized by their step-economy but can present challenges in regioselectivity and functional group compatibility.
Classical Benzoic Acid Functionalization Pathways
The functionalization of a benzoic acid derivative represents a classical and direct approach. One plausible route begins with the C-H functionalization of benzoic acid. While challenging due to the deactivating nature of the carboxylic acid group, modern catalytic systems have enabled such transformations. For instance, the direct sulfonylation of a benzoic acid derivative could be envisioned, although controlling the position of substitution is a significant hurdle.
Another classical approach involves the sulfonation of benzoic acid to produce sulfobenzoic acid. For example, 3-sulfobenzoic acid can be prepared by reacting benzoic acid with oleum. google.com However, achieving the specific 2-sulfonyl linkage required for the target molecule through this method is not straightforward and often leads to mixtures of isomers.
Sulfonylation Reactions for Constructing the Sulfonyl Linkage
The formation of the sulfonyl linkage is a critical step in the synthesis of this compound. A common method for creating such a linkage is through the reaction of a sulfonyl chloride with an aromatic nucleophile. In a potential synthesis, 2-carboxybenzenesulfonyl chloride could be reacted with nitrobenzene (B124822) under Friedel-Crafts conditions. However, the deactivating effect of the nitro group on nitrobenzene would likely result in low yields.
A more viable approach involves the coupling of an anthranilic acid derivative with a sulfonyl chloride. nih.gov For instance, reacting an appropriate anthranilic acid with a nitrophenylsulfonyl chloride under basic conditions could yield the desired sulfonamide backbone, which would then require further modification. nih.gov
An alternative strategy is the oxidation of a pre-formed thioether. This would involve the nucleophilic aromatic substitution of a halogenated benzoic acid derivative with a nitrophenylthiolate, followed by oxidation of the resulting sulfide (B99878) to the sulfone.
Nitration Strategies for Aromatic Functionalization
The introduction of the nitro group is a key functionalization step. The nitration of a pre-formed 2-phenylsulfonylbenzoic acid would be a direct method. Conventional nitration conditions, typically a mixture of concentrated nitric acid and sulfuric acid, are effective for many aromatic compounds. mdpi.com The directing effects of the existing substituents would play a crucial role in the regioselectivity of the nitration. The sulfonyl group is a meta-director, while the carboxylic acid group is also a meta-director. Therefore, nitration of 2-phenylsulfonylbenzoic acid would likely lead to a mixture of isomers, with the desired 2'-nitro isomer being one of the products.
The choice of nitrating agent can influence the outcome. Agents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or dinitrogen pentoxide (N₂O₅) can be used, sometimes offering milder conditions or different selectivity profiles compared to mixed acid. mdpi.com The nitration of benzoic acid and its derivatives has been studied, and the conditions can be tailored to favor certain isomers. google.comrsc.org For instance, ozone-mediated nitration of benzoic acid with nitrogen dioxide has been shown to yield a different isomeric distribution compared to conventional methods. rsc.org
Multistep Convergent Synthesis
Convergent synthesis offers an alternative and often more efficient approach to complex molecules by preparing key fragments separately and then coupling them in the later stages of the synthesis.
Sequential Construction of Aromatic Rings and Functional Groups
A convergent strategy for this compound would involve the synthesis of two key intermediates: a suitably functionalized benzoic acid derivative and a nitrophenyl derivative. For example, one could prepare 2-halobenzoic acid and 2-nitrobenzenesulfonyl chloride independently. A subsequent coupling reaction, such as a Suzuki or Stille coupling, could then be employed to form the carbon-sulfur bond, although this is less common for sulfonyl chlorides. A more traditional approach would be the reaction of a 2-lithiated benzoic acid derivative with 2-nitrobenzenesulfonyl chloride.
A plausible and documented approach for a related compound, 2-nitro-4-methylsulfonylbenzoic acid, involves the nitration of 1-chloro-4-methylsulfonyl benzene (B151609), followed by reaction with methyl cyanoacetate (B8463686) and subsequent oxidation to the carboxylic acid. quickcompany.in This highlights a strategy where the sulfonyl and nitro groups are established on one ring, which is then coupled to a precursor of the second ring and its functional group.
The synthesis of 2-nitro-4-methylsulfonylbenzoic acid has also been achieved through the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343) using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst or through indirect electrochemical oxidation. electrochemsci.orgasianpubs.org This suggests a potential route starting from a toluene derivative, where the methyl group is later oxidized to a carboxylic acid.
Protecting Group Strategies in Complex Synthetic Sequences
In multistep syntheses, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com For the synthesis of this compound, both the carboxylic acid and the nitro group might require protection depending on the reaction conditions used in other steps.
The carboxylic acid group can be protected as an ester, for example, a methyl or ethyl ester. These can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions at the end of the synthesis.
While the nitro group is generally robust, it can be reduced under certain conditions. If a reaction step requires a reducing agent that could also reduce the nitro group, it would need to be introduced late in the synthesis or a protecting group strategy would be necessary, though this is less common for nitro groups. More relevant is the protection of other functional groups that might be present on the aromatic rings during the synthesis. For instance, if hydroxyl or amino groups were present as precursors to the final functionalities, they would require protection. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBS) or benzyl (B1604629) ethers, while amines are often protected as carbamates (e.g., Boc or Cbz). agroipm.cncreative-peptides.comutsouthwestern.edu The choice of protecting group is critical and must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others. jocpr.com
Green Chemistry Principles in the Synthesis of Sulfonylbenzoic Acids
The application of green chemistry principles to the synthesis of sulfonylbenzoic acids aims to reduce the environmental impact of chemical processes. jddhs.com This involves a shift away from hazardous reagents and solvents towards more benign alternatives, enhancing energy efficiency, and designing processes that minimize waste. wjpmr.comnih.gov The core tenets of this philosophy include the use of renewable feedstocks, the development of catalytic reactions over stoichiometric ones, and the design of inherently safer chemical processes to prevent accidents. wjpmr.com
Solvent-Free or Environmentally Benign Reaction Conditions
A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution. jddhs.com Research has demonstrated the viability of solvent-free reaction conditions and the use of environmentally benign solvents like water or ionic liquids for the synthesis of related sulfonamide and sulfonyl derivatives. beilstein-journals.orgmdpi.comresearchgate.net
Solvent-Free Approaches: Solvent-free reactions, sometimes assisted by microwave irradiation or mechanical grinding (mechanochemistry), can dramatically reduce waste and energy consumption. jddhs.comwjpmr.com For instance, the sulfonation of aromatic compounds has been successfully achieved under solvent-free conditions using microwave irradiation, which drastically cuts reaction times from hours to minutes. ajgreenchem.comresearchgate.net Similarly, the synthesis of benzo-[b]-1,4-diazepines using a reusable sulfamic acid catalyst under solvent-free conditions highlights the potential of this approach.
Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com A facile and eco-friendly method for synthesizing sulfonamides has been developed using water as the solvent, eliminating the need for organic bases and simplifying product isolation to mere filtration after acidification. mdpi.comrsc.org Other green solvent alternatives include ionic liquids, which have negligible vapor pressure and high thermal stability, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been reported as a greener substitute for traditional solvents in peptide synthesis and other coupling reactions. beilstein-journals.orgmdpi.com
| Conventional Solvent | Green Alternative | Rationale for Change | Relevant Syntheses |
| Dichloromethane, Benzene, Toluene | Solvent-Free (Mechanochemistry) | Eliminates solvent waste, reduces energy use, often increases reaction speed. | Sulfonylation, Amidation |
| Acetonitrile (B52724), THF, Organic Bases | Water | Non-toxic, non-flammable, readily available, simplifies workup. mdpi.comrsc.org | Sulfonamide & Sulfonate Synthesis mdpi.comrsc.org |
| Volatile Organic Solvents (VOCs) | Ionic Liquids (ILs) | Low volatility, high thermal stability, potential for recyclability. beilstein-journals.org | Michael-type Additions, Esterifications researchgate.netrsc.org |
| Dichloromethane, THF | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic than many traditional solvents. mdpi.com | Peptide & Amide Coupling Reactions mdpi.com |
Table 1: Comparison of Conventional and Green Solvents in Sulfonylbenzoic Acid Related Syntheses
Catalyst Development for Sustainable Production
Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and less waste-generating than stoichiometric reactions. nih.gov The development of sustainable catalysts, particularly those that are heterogeneous, reusable, and non-toxic, is a key research area for the production of sulfonylbenzoic acids and related compounds. beilstein-journals.orgscielo.br
Solid acid catalysts are a promising alternative to traditional mineral acids like sulfuric acid, which are corrosive and difficult to recycle. beilstein-journals.org Materials such as sulfonic acid-functionalized silica (B1680970) (SiO2-SO3H), titania (TiO2-SO3H), and magnetic nanoparticles offer high catalytic activity, stability, and ease of separation and reuse. mdpi.com For example, silica-supported catalysts (SiO2/HClO4 and SiO2/KHSO4) have been used effectively for the sulfonation of aromatic compounds and can be recycled multiple times. ajgreenchem.com The use of magnetic nanoparticles as a catalyst support is particularly advantageous as it allows for simple recovery from the reaction mixture using an external magnetic field. mdpi.com
| Catalyst | Type | Application in or related to Sulfonylbenzoic Acid Synthesis | Key Advantages |
| V2O5 | Homogeneous | Oxidation of nitrated toluene precursor to form 2-nitro-4-methylsulfonylbenzoic acid. google.com | High efficiency in specific oxidation reactions. |
| CuO/Al2O3 | Heterogeneous | Oxidation of 2-nitro-4-methylsulfonyl toluene. asianpubs.org | Can be used in strong acid systems, allows for recycling of unreacted material. asianpubs.org |
| Silica-Supported Acids (e.g., SiO2/KHSO4) | Heterogeneous | Sulfonation of aromatic compounds. ajgreenchem.comresearchgate.net | Reusable, effective under solvent-free/microwave conditions, environmentally friendly. ajgreenchem.com |
| Sulfonic Acid-Functionalized Ionic Liquids (BAILs) | Homogeneous/Immobilized | Various multicomponent reactions. scielo.br | Recyclable (up to 8 cycles), efficient under mild or solvent-free conditions. scielo.br |
| Sulfonic Acid-Functionalized Magnetic Nanoparticles (e.g., Fe3O4) | Heterogeneous | Synthesis of various heterocycles. mdpi.com | Simple magnetic separation for reuse, low toxicity, high surface area. mdpi.com |
Table 2: Catalysts for Sustainable Production in Sulfonylbenzoic Acid and Related Syntheses
Optimization of Reaction Conditions and Yields in Laboratory Scale Research
Achieving optimal yield and purity is a critical goal in laboratory-scale synthesis. For compounds related to this compound, such as its isomer 2-nitro-4-methylsulfonylbenzoic acid, researchers have systematically investigated various reaction parameters to maximize production efficiency.
In another approach, the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid was optimized by adjusting the molar ratio of the starting material (2-methoxybenzoic acid) to the reagent (chlorosulfonic acid), as well as the reaction temperature and time. The optimal conditions were found to be a 1:5 molar ratio, a temperature range of 50-70 °C, and a reaction time of 2 hours, leading to a yield of 95.7%. semanticscholar.org Further steps in the synthesis were also optimized, demonstrating the importance of a holistic approach to process optimization. semanticscholar.org
| Reaction / Process | Parameter Optimized | Range/Value Tested | Optimal Condition | Resulting Yield | Reference |
| Oxidation of 2-nitro-4-methylsulfonyl toluene | Reactant Molar Ratio, Temperature, Catalyst Amount | Not specified in abstract | Optimized Process | 78.3% | asianpubs.org |
| Sulfonation/Chlorination of 2-methoxybenzoic acid | Molar Ratio (Substrate:Chlorosulfonic Acid) | Not specified | 1:5 | 95.7% | semanticscholar.org |
| Reaction Temperature | Not specified | 50-70 °C | 95.7% | semanticscholar.org | |
| Reaction Time | Not specified | 2 hours | 95.7% | semanticscholar.org | |
| Sulfonation of Phenol | Catalyst Amount (SiO2/HClO4) | Varied concentrations | 0.2 g | Not specified | researchgate.net |
| Catalyst Amount (SiO2/KHSO4) | Varied concentrations | 0.25 g | Not specified | researchgate.net |
Table 3: Selected Examples of Reaction Condition Optimization for Sulfonylbenzoic Acid Synthesis
Comparative Analysis of Established and Novel Synthetic Pathways
The synthesis of nitrophenyl sulfonylbenzoic acids can be approached through several distinct pathways. Established methods often rely on strong oxidizing agents and harsh conditions, while novel pathways seek to incorporate greener reagents and more efficient catalytic systems. A comparison of these methods for producing the closely related isomer, 2-nitro-4-methylsulfonylbenzoic acid, reveals the trade-offs between yield, safety, and environmental impact.
Established Pathway: Nitric Acid Oxidation A common industrial method involves the nitration of a suitable precursor like methyl p-tolyl sulfone, followed by oxidation. google.com One patented process uses concentrated sulfuric and nitric acid for nitration, followed by oxidation with additional nitric acid in the presence of a V2O5 catalyst. google.com This method can achieve high yields (over 90%) and high purity (over 98%). google.com However, it involves large quantities of strong, corrosive acids and generates significant nitrogen oxide (NOx) waste streams.
Novel Pathway: Hydrogen Peroxide Oxidation A greener alternative employs hydrogen peroxide as the oxidant in the presence of a CuO/Al2O3 catalyst. asianpubs.org This method is inherently safer, as the primary byproduct is water. While the reported yield of 78.3% is lower than the nitric acid method, the ability to recycle unreacted starting material and the reduced environmental footprint make it an attractive option. asianpubs.org
Novel Pathway: Indirect Electrochemical Synthesis Another innovative approach is the indirect electrochemical synthesis mediated by chromium ions. In this process, Cr(VI) is used to oxidize the toluene precursor, and the resulting Cr(III) is electrochemically re-oxidized back to Cr(VI), creating a catalytic cycle. While an initial yield of 49.4% was reported, this method avoids the large-scale use of stoichiometric chemical oxidants. However, it introduces concerns regarding the toxicity and handling of chromium, a heavy metal.
| Synthetic Pathway | Key Reagents & Catalysts | Typical Yield | Purity | Advantages | Disadvantages |
| Nitration & Nitric Acid Oxidation | Conc. H2SO4, HNO3, V2O5 catalyst. google.com | > 90% google.com | > 98% google.com | High yield and purity, established process. | Use of large volumes of corrosive acids, generation of NOx waste. |
| Oxidation with Hydrogen Peroxide | H2O2, CuO/Al2O3 catalyst. asianpubs.org | 78.3% asianpubs.org | Not specified | Safer oxidant (byproduct is water), recyclable starting material. asianpubs.org | Lower yield compared to nitric acid method. |
| Indirect Electrochemical Oxidation | CrO3 / H2SO4 (mediator), electrochemical regeneration. | 49.4% | Not specified | Avoids stoichiometric chemical oxidants, potential for closed-loop system. | Lower yield, use of toxic heavy metal (Chromium). |
| Sulfonamide Coupling | Sulfonyl chlorides, amino acids, Na2CO3, water. mdpi.com | High | High | Environmentally benign (uses water), simple workup, mild conditions. mdpi.com | Multi-step process, may not be atom-economical. |
Table 4: Comparative Analysis of Synthetic Pathways to Nitrophenyl Sulfonylbenzoic Acids and Related Compounds
Chemical Reactivity and Transformation Mechanisms of 2 2 Nitrophenyl Sulfonylbenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, most notably esterification, amidation, and decarboxylation. The reactivity of the carboxylic acid in 2-(2-Nitrophenyl)sulfonylbenzoic acid is significantly influenced by the strong electron-withdrawing nature of the 2-nitrophenylsulfonyl group, which increases the acidity of the carboxylic proton.
Esterification and Amidation Reactions
Esterification of carboxylic acids is typically achieved by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For a sterically hindered or electronically deactivated carboxylic acid like this compound, more forcing conditions or more reactive acylating agents might be necessary.
Table 1: General Conditions for Esterification of Benzoic Acids
| Catalyst | Alcohol | Conditions | Reference |
|---|---|---|---|
| H₂SO₄ | Methanol (B129727) | Reflux, 45 min | tcu.edu |
| H₂SO₄ or TsOH | Glycerol | ≥100°C, azeotropic distillation | google.com |
| Tin(II) compounds | Alcohols (C7-C13) | High temperature, distillation of water | google.com |
| Microwave irradiation | Ethanol (B145695) | H₂SO₄ or ion exchange resin catalyst | researchgate.net |
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires activation of the carboxylic acid, as the amine is basic and will readily deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Common activating agents include thionyl chloride to form an acid chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Direct amidation can also be achieved at high temperatures. rsc.org Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been reported, offering a different pathway to N-sulfonylated aniline (B41778) derivatives after a subsequent decarboxylation step. ibs.re.kr
Table 2: Representative Methods for Amidation of Benzoic Acids
| Reagent/Catalyst | Amine | Conditions | Reference |
|---|---|---|---|
| TiCl₄ | Aniline | Pyridine, 85°C | nih.gov |
| ZrCl₄ or ZrCp₂Cl₂ | Benzylamine | Reflux in p-xylene | rsc.org |
| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Various amines | K₂CO₃, THF, room temperature | researchgate.net |
| Iridium catalyst/sulfonyl azide | - | Mild conditions, followed by decarboxylation | ibs.re.krnih.gov |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. For benzoic acid derivatives, decarboxylation is generally difficult unless activated by strongly electron-donating groups at the ortho or para positions. nih.govrsc.org The presence of the electron-withdrawing 2-nitrophenylsulfonyl group would be expected to disfavor decarboxylation via an anionic pathway. However, radical decarboxylation can be induced under specific conditions, such as through the action of peroxyl radicals. nih.gov Furthermore, decarboxylation can be achieved by heating with soda lime. utah.gov Recent methods have also demonstrated the decarboxylative hydroxylation of benzoic acids under mild, photoinduced conditions. nih.gov
Transformations Involving the Sulfonyl Group
The diaryl sulfone linkage is generally robust, but it can undergo cleavage and rearrangement under specific chemical conditions.
Cleavage and Rearrangement Reactions of Aryl Sulfones
Cleavage of the carbon-sulfur bond in diaryl sulfones is a challenging transformation that often requires harsh conditions or the use of transition metal catalysts. rsc.org Photochemical methods have been shown to promote C-S bond cleavage in sulfides and their derivatives. researchgate.net The Truce-Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction of diaryl sulfones that can occur in the presence of a strong base, leading to the formation of a sulfinic acid and a new C-C bond. mdpi.com Other rearrangements of sulfones, such as the Ramberg-Bäcklund rearrangement, typically involve α-halo sulfones and are less directly applicable to this system. libretexts.orgtmv.ac.inwikipedia.orgorganic-chemistry.org
Nucleophilic Attack on the Sulfonyl Center
The sulfur atom in a sulfone is at a high oxidation state (+6) and is electrophilic. However, direct nucleophilic attack on the sulfur atom of a diaryl sulfone is generally difficult due to the stability of the sulfone group. Stronger nucleophiles or activation of the sulfone may be required. The nucleophilicity of sulfur compounds is a key aspect of their chemistry, with thiols and sulfides being potent nucleophiles. msu.edulibretexts.org Conversely, the electrophilicity of the sulfur in sulfenic acids has been a subject of study, highlighting its reactivity towards C-nucleophiles. rsc.org While not directly a sulfone, this illustrates the potential for sulfur to act as an electrophilic center. In the context of this compound, the electron-withdrawing nature of the nitrophenyl group would enhance the electrophilicity of the sulfonyl sulfur, potentially making it more susceptible to attack by strong nucleophiles.
Reactivity of the Nitrophenyl Moiety
The nitrophenyl group is a key modulator of the reactivity of the entire molecule. The nitro group is strongly electron-withdrawing, which has implications for the other functional groups. Furthermore, the nitro group itself can undergo specific chemical transformations.
The primary reaction of the nitro group is its reduction to an amino group. This transformation can be achieved using a variety of reducing agents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂, Zn/HCl) or through catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni). niscpr.res.inwikipedia.orgcommonorganicchemistry.commasterorganicchemistry.comnih.gov The choice of reducing agent can be critical to avoid the reduction of other functional groups.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Selectivity Notes | Reference(s) |
|---|---|---|---|
| H₂/Pd-C | Standard hydrogenation | May reduce other functional groups | commonorganicchemistry.commasterorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic media | Generally mild and selective | commonorganicchemistry.com |
| SnCl₂ | Acidic or neutral media | Mild and can be selective | commonorganicchemistry.com |
| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can selectively reduce one of two nitro groups | commonorganicchemistry.com |
| Hydrazine glyoxylate/Zn or Mg | Room temperature | Selective for nitro group over other reducible groups | niscpr.res.in |
The electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. While there is no readily displaceable leaving group on the nitrophenyl ring of this compound itself, this inherent reactivity is an important characteristic. The presence of the strongly activating nitro group facilitates the attack of nucleophiles, and this effect is most pronounced at the ortho and para positions relative to the nitro group. wikipedia.orgyoutube.comyoutube.comnih.gov
Reduction Reactions of the Nitro Group
The reduction of the nitro group on the phenyl ring is one of the most significant transformations of this compound, as it converts the strongly electron-deactivating nitro group into a versatile and electron-donating amino group. masterorganicchemistry.com This transformation fundamentally alters the electronic properties of the molecule and opens up pathways for further functionalization, particularly intramolecular cyclization.
Common methods for reducing aryl nitro groups are applicable to this compound and include catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.commsu.edu
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for this transformation. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent like ethanol or acetic acid under pressure.
Chemical Reduction: A variety of metal-based reducing agents can achieve the conversion of the nitro group to an amine. masterorganicchemistry.com Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective choices. masterorganicchemistry.com Another common reagent is tin(II) chloride (SnCl₂), often used in an ethanol-acetic acid mixture. reddit.com Zinc dust with ammonium (B1175870) formate (B1220265) has also been reported as a mild and efficient system for nitro group reduction. researchgate.net
The product of this reduction is 2-(2-aminophenyl)sulfonylbenzoic acid. The presence of the newly formed amino group dramatically changes the molecule's reactivity, making the aromatic ring it is attached to more susceptible to electrophilic attack and enabling intramolecular reactions with the carboxylic acid group on the other ring. masterorganicchemistry.com
Table 1: Selected Reagents for Nitro Group Reduction This table is for illustrative purposes and represents common reagents for the reduction of aryl nitro groups.
| Reagent System | Typical Conditions | Reference |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Room Temperature to Mild Heat | masterorganicchemistry.comwikipedia.org |
| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous or Alcoholic Solvent, Heat | masterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Ethanol/Acetic Acid, Reflux | reddit.com |
| Zinc (Zn) / Ammonium Formate | Methanol/THF, Room Temperature | researchgate.net |
Aromatic Substitution Reactions on the Nitrophenyl Ring
The nitrophenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of both the nitro (NO₂) and sulfonyl (SO₂R) groups. msu.edumsu.edu These groups direct any potential incoming electrophiles to the meta position relative to themselves. msu.edu However, forcing electrophilic substitution on such a deactivated ring requires harsh reaction conditions, and yields are often low.
Conversely, the high degree of electron deficiency makes the nitrophenyl ring susceptible to nucleophilic aromatic substitution (SNAr) . The presence of a strong electron-withdrawing group like the nitro group, ortho and para to a potential leaving group (though none is present on the parent ring), significantly enhances the rate of nucleophilic attack. msu.edu In the case of this compound, a sufficiently powerful nucleophile could potentially attack the ring, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The positions ortho and para to the nitro group are the most activated sites for such an attack.
Intermolecular and Intramolecular Reaction Pathways
The structure of this compound, particularly after the reduction of its nitro group, is primed for intramolecular reactions. The resulting compound, 2-(2-aminophenyl)sulfonylbenzoic acid, possesses a nucleophilic amino group and an electrophilic carboxylic acid group held in close proximity by the sulfonyl bridge.
This arrangement facilitates an intramolecular cyclization reaction, typically under heating or dehydrating conditions, to form a seven-membered heterocyclic ring system. This reaction is a condensation between the amine and the carboxylic acid, eliminating a molecule of water to form an amide bond. The resulting cyclic sulfonamide (sultam) fused with a lactam ring is a derivative of dibenzo[b,f] masterorganicchemistry.commasterorganicchemistry.comthiazepine 1,1-dioxide.
Intermolecular reactions are less specific but can occur under appropriate conditions. For instance, the carboxylic acid group can undergo standard reactions like esterification with alcohols or conversion to an acid chloride. The nitro group can participate in reactions with strong bases or other nucleophiles, although these are less common than the reduction pathway.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound itself are not widely published, the mechanisms of its key transformations can be inferred from extensive research on analogous systems.
Kinetic studies on reactions involving similar functional groups, such as the hydrolysis of p-nitrophenyl esters and sulfates, provide insight into the factors governing reaction rates. researchgate.netresearchgate.net For the transformations of this compound, several principles apply:
Nitro Group Reduction: The rate of catalytic hydrogenation is dependent on factors such as catalyst type and loading, hydrogen pressure, temperature, and the solvent used. The reaction is typically first-order with respect to the substrate.
Intramolecular Cyclization: The rate of the cyclization of 2-(2-aminophenyl)sulfonylbenzoic acid would be highly dependent on temperature and the presence of an acid or base catalyst. The pre-organized conformation of the molecule, which brings the reacting groups into proximity, would lead to a favorable entropy of activation for the cyclization step.
Table 2: Factors Influencing Reaction Rates
| Transformation | Key Influencing Factors | Expected Kinetic Behavior |
|---|---|---|
| Nitro Group Reduction (Catalytic) | Catalyst activity, H₂ pressure, Temperature, Substrate concentration | Rate increases with catalyst concentration and pressure. Follows standard heterogeneous catalysis kinetics. |
| Intramolecular Cyclization | Temperature, pH (catalysis), Solvent polarity | First-order kinetics. Rate is highly sensitive to conditions that promote dehydration. |
The mechanisms of the primary reactions involve well-understood intermediates and transition states.
Electrophilic Aromatic Substitution: For any potential electrophilic substitution, the reaction proceeds through a high-energy carbocation intermediate known as a benzenonium ion or sigma complex. msu.edu The rate-determining step is the formation of this intermediate, where the aromaticity of the ring is temporarily broken. masterorganicchemistry.com The subsequent rapid loss of a proton restores aromaticity. msu.edu
Nucleophilic Aromatic Substitution (SNAr): The key intermediate in an SNAr reaction is the Meisenheimer complex . This is a resonance-stabilized, negatively charged intermediate formed by the addition of the nucleophile to the electron-deficient aromatic ring. The negative charge is delocalized onto the electron-withdrawing groups (the nitro and sulfonyl groups), which stabilizes the complex. The departure of a leaving group (if present) is the second step, which restores the aromaticity of the ring.
Intramolecular Cyclization: The cyclization of 2-(2-aminophenyl)sulfonylbenzoic acid to form the seven-membered ring proceeds via a tetrahedral intermediate. The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the carboxylic acid. This is often preceded by protonation of the carbonyl oxygen (under acidic conditions) to make the carbonyl carbon more electrophilic. The collapse of this tetrahedral intermediate, involving the elimination of a water molecule, leads to the final cyclic product. The transition state for this cyclization would involve a highly organized, strained ring structure that benefits from the pre-organization of the linear precursor.
Advanced Spectroscopic and Structural Elucidation of 2 2 Nitrophenyl Sulfonylbenzoic Acid and Its Research Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 2-(2-Nitrophenyl)sulfonylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural elucidation.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl (-SO₂-) and nitro (-NO₂) groups, and the carboxylic acid (-COOH) group.
The protons on the nitrophenyl ring are anticipated to resonate at lower fields (higher ppm values) compared to those on the benzoic acid ring due to the strong deshielding effect of the nitro group. The protons on both rings will display complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position, typically above 10 ppm, and its chemical shift can be sensitive to the solvent and concentration.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Protons on Nitrophenyl Ring | 7.5 - 8.5 | Multiplets |
| Protons on Benzoic Acid Ring | 7.2 - 8.0 | Multiplets |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon (¹³C) NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of this compound is expected to show signals for the carboxyl carbon, the carbons of the two benzene (B151609) rings, and any quaternary carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.
The carboxyl carbon is expected to resonate in the downfield region, typically between 165-185 ppm. The carbons directly attached to the electron-withdrawing nitro and sulfonyl groups will be shifted downfield. The quaternary carbons (those not bonded to any protons) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their typically lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C=O) | 165 - 185 |
| Aromatic Carbons (Nitrophenyl Ring) | 120 - 150 |
| Aromatic Carbons (Benzoic Acid Ring) | 125 - 140 |
| Quaternary Carbons | 130 - 150 |
Note: These are estimated ranges, and the actual values would be obtained from an experimental spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, COSY would reveal the connectivity of the protons within each of the aromatic rings, helping to assign the signals that are adjacent to one another. Cross-peaks in the COSY spectrum would connect coupled protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu Each cross-peak in an HSQC spectrum indicates a direct one-bond C-H connection. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, S=O, and N-O bonds.
The O-H stretch of the carboxylic acid group is expected to be a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹. The sulfonyl group will exhibit two characteristic stretching vibrations, an asymmetric and a symmetric stretch, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The nitro group also shows two distinct stretching bands corresponding to its asymmetric and symmetric vibrations, which are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretches of the aromatic rings are expected above 3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Sulfonyl Group | Asymmetric S=O Stretch | 1300 - 1350 |
| Sulfonyl Group | Symmetric S=O Stretch | 1140 - 1160 |
| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 |
| Nitro Group | Symmetric N-O Stretch | 1300 - 1370 |
| Aromatic Rings | C-H Stretch | > 3000 |
Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the nitro and sulfonyl groups are expected to give rise to strong Raman signals. The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in the Raman spectrum. The C=O stretch of the carboxylic acid will also be visible. In contrast to its IR spectrum, the O-H stretch is generally a weak scatterer in Raman spectroscopy.
Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Nitro Group | Symmetric N-O Stretch | Strong signal around 1300 - 1370 |
| Sulfonyl Group | Symmetric S=O Stretch | Strong signal around 1140 - 1160 |
| Aromatic Rings | Ring Breathing Modes | Strong signals in the fingerprint region |
| Carboxylic Acid | C=O Stretch | ~1700 |
Note: These are expected observations, and the actual Raman spectrum would provide definitive data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation pattern. The nominal molecular weight of this compound, with the chemical formula C₁₃H₉NO₆S, is 323.28 g/mol .
In electron impact mass spectrometry (EI-MS), the molecule is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of related aromatic acids provides insight into the expected behavior of this compound under EI conditions. For instance, in the mass spectra of 2-(2'-substituted-phenyl)benzoic acids, a characteristic fragmentation pathway involves the expulsion of the substituent on the second phenyl ring. researchgate.net
A significant fragmentation pathway observed in 2-(2'-R-phenyl)benzoic acids, where R can be a nitro group (NO₂), involves an ipso substitution, leading to the expulsion of the R group as a radical. researchgate.net For this compound, this would likely involve the loss of the nitrophenyl group or fragments thereof. A key fragment ion often observed in the mass spectra of 2-(2'-R-phenyl)benzoic acids is at m/z 197. This ion's formation is attributed to an ipso substitution where the substituent 'R' is expelled. researchgate.net
Further fragmentation would likely follow patterns typical for benzoic acids and sulfones. The carboxylic acid moiety can lose a hydroxyl radical (·OH, mass 17) or a carboxyl group (·COOH, mass 45). The sulfonyl group can lead to the loss of sulfur dioxide (SO₂, mass 64). The presence of the nitro group also introduces characteristic fragmentation pathways, such as the loss of NO₂ (mass 46) or NO (mass 30).
The following table summarizes the predicted key ions in the mass spectrum of this compound based on the fragmentation patterns of analogous compounds.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 323 | [C₁₃H₉NO₆S]⁺ | Molecular Ion (M⁺) |
| 306 | [C₁₃H₉NO₅S]⁺ | Loss of OH from the carboxylic acid |
| 278 | [C₁₃H₉O₄S]⁺ | Loss of NO₂ from the nitrophenyl group |
| 259 | [C₁₃H₉NO₄S]⁺ | Loss of SO₂ from the sulfonyl group |
| 197 | [C₁₃H₉O₂]⁺ | Result of an ipso substitution |
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a common and highly stable supramolecular synthon observed in the crystal structures of many carboxylic acids.
In addition to the primary carboxylic acid dimers, other weaker intermolecular interactions are anticipated to play a significant role in stabilizing the crystal lattice. These include C-H···O hydrogen bonds, where the aromatic protons can interact with the oxygen atoms of the nitro and sulfonyl groups. The nitro group, being a strong electron-withdrawing group, makes its oxygen atoms effective hydrogen bond acceptors.
Based on studies of related biphenyl (B1667301) derivatives, the two phenyl rings are unlikely to be coplanar due to steric hindrance between the ortho-substituents. The dihedral angle between the planes of the two aromatic rings will be a key conformational parameter.
The orientation of the nitro group relative to its attached phenyl ring is also of interest. In many crystal structures of nitrophenyl derivatives, the nitro group is twisted out of the plane of the phenyl ring to some extent. Similarly, the geometry around the sulfur atom in the sulfonyl group will be approximately tetrahedral, and the orientation of the sulfonyl group relative to the phenyl rings will be a defining conformational feature.
The following table presents typical crystallographic parameters for related compounds, which can serve as a reference for what might be expected for this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-Nitro-N-(2-nitrophenyl)benzamide nih.gov | Orthorhombic | Pna2₁ | N-H···O and C-H···O hydrogen bonds nih.gov |
| N-(R-nitrophenylsulfonamido)benzoic acids researchgate.net | - | - | Molecular dimers via carboxylic acid groups, O···H/H···O interactions researchgate.net |
| 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753) eurjchem.com | Monoclinic | P2₁/c | Gauche orientation of aromatic rings eurjchem.com |
Applications in Advanced Organic Synthesis and Chemical Scaffold Design
2-(2-Nitrophenyl)sulfonylbenzoic acid as a Synthetic Intermediate
As a synthetic intermediate, this compound serves as a linchpin in constructing molecules with specific functionalities and substitution patterns. It is effectively a pre-formed segment of a 2-sulfonamidobenzoic acid, where the nitro group acts as a latent amino group.
This compound is a key precursor for the synthesis of 2-sulfonamidobenzamide derivatives, a scaffold that has been explored for its biological activities. The general synthetic approach involves the amide coupling of the carboxylic acid moiety of this compound with a diverse range of primary or secondary amines. This modular strategy allows for the rapid generation of a library of complex benzamides.
The synthesis of related 2-(sulfonamido)-N-benzamide cores has been described where an anthranilic acid is first coupled with a sulfonyl chloride, and the resulting intermediate (analogous to the title compound) is then coupled with an amine. nih.gov This highlights the logical position of this compound as a pivotal intermediate in such synthetic sequences, enabling the systematic variation of the amide portion of the molecule to build structure-activity relationships (SAR) for drug discovery programs. nih.gov
The structure of this compound is primed for the construction of nitrogen-containing heterocyclic systems. Following its conversion to a 2-(2-nitrophenyl)sulfonamidobenzamide, the nitro group can be chemically reduced to an amine. This newly formed aniline (B41778) derivative can then undergo intramolecular cyclization to form various fused heterocyclic scaffolds, such as quinazolinones.
This strategy is supported by literature on related systems. For instance, the intramolecular cyclization of N-acylinium ions with sulfonamide nucleophiles has been used to produce highly substituted tetrahydroquinazolines. ibimapublishing.com Similarly, other 2-amino-benzenesulfonamide derivatives are known to be key precursors for the synthesis of fused heterocycles like thiadiazine 1-oxides. nih.gov This positions this compound as a valuable starting point for a reduction-cyclization cascade, providing access to complex heterocyclic cores that are of significant interest in medicinal chemistry.
Utility of the 2-Nitrophenylsulfonyl (Ns) Moiety in Protecting Group Chemistry
The 2-nitrophenylsulfonyl group, commonly referred to as the nosyl (Ns) group, is a widely used protecting group for amines, prized for its ease of installation, its ability to activate the protected amine for further reactions, and its mild cleavage conditions. While typically installed using 2-nitrobenzenesulfonyl chloride (Ns-Cl), the principles of its utility are central to the applications of its parent acid.
The Ns group is exceptionally effective for the protection of primary and secondary amines. The reaction of an amine with 2-nitrobenzenesulfonyl chloride readily forms a stable Ns-amide. google.comnih.gov A key feature of the Ns-amide is the increased acidity of the N-H proton due to the powerful electron-withdrawing nature of the o-nitrophenylsulfonyl group. orientjchem.org
This acidity facilitates the N-alkylation of Ns-protected primary amines under mild conditions, such as the Mitsunobu reaction or using a weak base and an alkyl halide, to afford N,N-disubstituted sulfonamides. nih.govorientjchem.org This protocol, often called the Fukuyama amine synthesis, allows for the stepwise and controlled synthesis of secondary amines from primary amines, a transformation that can otherwise be challenging. nih.govnih.gov The Ns group, therefore, acts as both a protecting and an activating group. orientjchem.org
In the synthesis of complex molecules like peptides or natural products, multiple protecting groups are often required. Orthogonality is the crucial property that allows for the selective removal of one type of protecting group in the presence of others. guilan.ac.irresearchgate.net The Ns group is an excellent component of orthogonal protection schemes due to its unique cleavage conditions.
The Ns group is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups, which are mainstays of solid-phase peptide synthesis. guilan.ac.irhumanjournals.com This makes the Ns group fully compatible and orthogonal to these common protecting groups.
Furthermore, a powerful demonstration of orthogonality exists within the family of nitrobenzenesulfonyl protectors. The 2,4-dinitrobenzenesulfonyl (DNs) group can be selectively cleaved in the presence of the 2-nitrobenzenesulfonyl (Ns) group. google.comresearchgate.net This allows for the differential protection and sequential deprotection of multiple amine functionalities within the same molecule, enabling the synthesis of complex polyamines and other diamine-containing structures. google.com
A significant advantage of the Ns protecting group is its facile removal under mild, nucleophilic conditions. The standard and most widely used method for Ns-deprotection is treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govgoogle.com The reaction proceeds through an aromatic nucleophilic substitution (SNAr) mechanism, initiated by the attack of the thiolate anion to form a Meisenheimer complex. researchgate.net
To address the purification challenges associated with thiol reagents and byproducts, several improved methodologies have been developed. These include the use of polymer-supported thiols, which allow for the simple filtration of the resin-bound reagent and byproducts, yielding the clean, deprotected amine. researchgate.netgoogle.com Another advanced technique employs a fluorous thiol; after deprotection, the fluorous byproduct can be easily removed by solid-phase extraction over a fluorous silica (B1680970) gel. rsc.org These innovations enhance the practicality of the Ns-group, particularly for applications in parallel synthesis and the creation of molecular libraries.
Design and Synthesis of Derivatives for Functional Exploration
The structural complexity of this compound, featuring three key functional regions—the carboxylic acid group, the sulfonyl bridge, and the nitro-substituted aromatic ring—offers multiple avenues for chemical modification. The synthesis of derivatives targeting these regions is crucial for exploring and optimizing the compound's chemical and biological functions.
For example, a related compound, 2-nitro-4-methylsulfonylbenzoic acid, is synthesized through a multi-step process involving the nitration of methyl p-tolyl sulfone, followed by oxidation of the methyl group to a carboxylic acid. google.com This process highlights the chemical strategies that can be employed to construct the core scaffold, which can then be diversified.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its functional properties. For derivatives of this compound, SAR studies would systematically investigate the impact of modifications at the carboxylic acid, the nitrophenyl ring, and the sulfonyl group.
While specific SAR data for this compound is not extensively documented in publicly available literature, general principles from related benzoic acid and sulfonamide derivatives can be extrapolated. For instance, in a series of 2-sulfonamidebenzamides, modifications to the amide portion, introduced by coupling the benzoic acid with different anilines, led to significant variations in their biological activity as allosteric modulators. nih.gov
The position and nature of substituents on the phenyl rings are also critical. In studies of nitro and methyl-nitro derivatives of other heterocyclic compounds, the position of the nitro group was found to be a key determinant of mutagenic activity. google.com Similarly, for derivatives of this compound, altering the substitution pattern on the nitrophenyl ring or the benzoic acid ring would likely have a profound impact on their chemical reactivity and biological interactions.
The following table outlines hypothetical modifications and their potential impact on the chemical function, based on established chemical principles.
| Modification Site | Type of Modification | Potential Impact on Chemical Function |
| Carboxylic Acid | Esterification, Amidation | Altered solubility, hydrogen bonding capability, and reactivity. |
| Nitrophenyl Ring | Reduction of nitro group to amine | Introduction of a basic site, potential for further derivatization. |
| Nitrophenyl Ring | Variation of substituent position | Changes in steric and electronic properties, affecting binding to targets. |
| Benzoic Acid Ring | Introduction of other substituents | Modification of electronic properties and molecular shape. |
The presence of potential coordinating atoms, such as the oxygens of the carboxylate and sulfonyl groups, and the nitrogen of a reduced nitro group, suggests that derivatives of this compound could serve as ligands in catalysis. Organosulfonate ligands, for example, have been explored in the development of water oxidation catalysts. researchgate.net The sulfonate groups in these ligands can function as both electron donors to stabilize high-valent metal centers and as proton acceptors, thereby enhancing catalytic performance. researchgate.net
Although direct catalytic applications of this compound are not widely reported, related sulfonamide derivatives have been shown to act as excellent chelating agents for various transition metals due to the presence of electron-donating groups like -COOH, -SO2, and N-. mdpi.comasianpubs.org The resulting metal complexes have been investigated for their biological activities. mdpi.comasianpubs.org This suggests that derivatives of this compound could be synthesized and evaluated for their ability to form catalytically active metal complexes.
The synthesis of a related compound, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, demonstrates the utility of the 2-nitrophenyl moiety in constructing complex heterocyclic systems that could potentially act as ligands. asianpubs.org The transformation of the nitro and amino groups in such structures can lead to new ring annulations and the preparation of polycyclic derivatives with diverse coordination possibilities. asianpubs.org
Integration into Combinatorial Chemistry Libraries (if applicable)
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. These libraries are then screened to identify molecules with desired properties. The modular nature of this compound makes it a potentially valuable building block for the construction of such libraries.
The synthesis of a library of 2-sulfonamidebenzamides, where both the sulfonyl chloride and the amine coupled to the benzoic acid can be varied, exemplifies how a core scaffold similar to this compound can be used in a combinatorial approach. nih.gov By employing a range of different starting materials for each coupling step, a large and diverse library of compounds can be generated.
The concept of using bifunctional scaffolds as templates for synthetic combinatorial libraries is well-established. These scaffolds allow for the randomization of multiple building blocks, leading to a high degree of molecular diversity. This compound, with its three distinct points of potential modification, fits this paradigm well.
The table below illustrates how this compound could be integrated into a combinatorial library synthesis workflow.
| Building Block | Diversity Element | Example Reactants |
| This compound (Core Scaffold) | - | - |
| Amine | R1 | Various primary and secondary amines |
| Sulfonyl Chloride Precursor | R2 | Various substituted phenylsulfonyl chlorides |
| Nitrophenyl Ring Modifier | R3 | Reagents for nitro group reduction/modification |
By systematically combining different amines, sulfonyl chloride precursors, and subsequent modifications to the nitrophenyl ring, a vast chemical space can be explored, increasing the probability of discovering novel compounds with interesting and useful properties.
Computational and Theoretical Investigations of 2 2 Nitrophenyl Sulfonylbenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and structural preferences of 2-(2-Nitrophenyl)sulfonylbenzoic acid. mdpi.comresearchgate.net These methods offer a detailed description of the interactions between electrons and atomic nuclei, which governs the molecule's behavior. nih.gov
Electronic Structure and Molecular Orbital Analysis
The electronic landscape of a molecule is primarily defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties. researchgate.net
For this compound, the HOMO is expected to be localized on the more electron-rich regions of the molecule, such as the benzoic acid moiety, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrophenyl group, a consequence of the strong electron-withdrawing nature of the nitro (NO₂) and sulfonyl (SO₂) groups. This spatial separation of HOMO and LUMO is indicative of intramolecular charge transfer characteristics.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more readily excited and is, therefore, more reactive. Quantum chemical calculations can provide precise values for these energies, which are essential for predicting the molecule's behavior in chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl, sulfonyl, and nitro groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting them as sites for nucleophilic interaction.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Energy Gap | 4.3 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.
Conformational Preferences and Energy Landscapes
The presence of single bonds in this compound allows for considerable conformational freedom. The relative orientation of the nitrophenyl, sulfonyl, and benzoic acid groups can vary, leading to different conformers with distinct energy levels.
Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformers (global and local minima) and the energy barriers for transition between them. The dihedral angles between the aromatic rings and the sulfonyl bridge are key parameters in this analysis. It is anticipated that the most stable conformation would be one that minimizes steric hindrance between the bulky substituent groups while potentially allowing for favorable intramolecular interactions, such as hydrogen bonding.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°)(Ring1-S-N-Ring2) | Relative Energy (kcal/mol) |
| A | 90 | 0.0 |
| B | 180 | 2.5 |
| C | 0 | 5.1 |
Note: The data presented here is hypothetical and serves to illustrate the type of information derived from conformational analysis.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its flexibility and interactions with its environment. rsc.orgnih.gov
Dynamic Behavior and Conformational Flexibility
MD simulations can reveal the dynamic fluctuations of the molecule's structure over time. By simulating the motion of atoms and bonds, it is possible to observe transitions between different conformations and to understand the flexibility of various parts of the molecule. For this compound, significant flexibility is expected around the sulfonyl group, allowing the two aromatic rings to adopt a range of orientations relative to one another. The carboxylic acid group may also exhibit rotational freedom.
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by the surrounding solvent. rsc.orgresearchgate.net MD simulations in explicit solvent environments can model these interactions and predict the most probable conformations in different media.
In polar solvents, such as water, it is expected that the solvent molecules will form hydrogen bonds with the polar groups of the solute, namely the carboxylic acid and the nitro group. These interactions can stabilize certain conformations over others. For instance, a more extended conformation that allows for greater solvent accessibility to the polar groups might be favored. In non-polar solvents, intramolecular forces, such as van der Waals interactions and potential intramolecular hydrogen bonding, would play a more dominant role in determining the preferred conformation.
Prediction of Chemical Reactivity and Selectivity
Computational methods are powerful tools for predicting the chemical reactivity and selectivity of molecules. nih.gov By analyzing the electronic structure and other calculated parameters, it is possible to identify the most likely sites for chemical reactions and to rationalize the outcome of such reactions.
For this compound, the presence of multiple functional groups offers several potential sites for reaction. The acidic proton of the carboxylic acid group is the most obvious site for deprotonation in the presence of a base. The electron-deficient aromatic ring of the nitrophenyl group is susceptible to nucleophilic aromatic substitution, while the benzoic acid ring, being relatively more electron-rich, would be more prone to electrophilic substitution.
Reactivity indices derived from DFT, such as Fukui functions, can be used to quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attack. These indices provide a more nuanced view of reactivity than can be obtained from simple electrostatic potential maps alone.
Computational Elucidation of Reaction Mechanisms
Understanding the precise step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a virtual laboratory to map out these reaction mechanisms, identifying transition states, intermediates, and the energetic barriers that govern reaction rates.
Density Functional Theory (DFT) is a cornerstone of these investigations, offering a balance between computational cost and accuracy. researchgate.netnih.gov For this compound, DFT calculations can be employed to model its participation in various chemical transformations. For instance, in reactions involving the carboxylic acid or sulfonyl group, theoretical calculations can predict the most likely sites of nucleophilic or electrophilic attack.
The process typically involves:
Geometry Optimization: The three-dimensional structures of reactants, products, and all potential intermediates and transition states are optimized to find their lowest energy conformations. nih.gov
Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products will have all positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to follow the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. nih.gov
A key aspect of mechanistic elucidation is the analysis of the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction. Computational models can break down this barrier into contributing factors, such as the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the reacting fragments. nih.gov
For this compound, one could theoretically investigate its synthesis or its reactions, such as the formation of esters, amides, or sulfonamides. For example, in the reaction with an alcohol to form an ester, DFT could be used to compare a direct esterification pathway with a mechanism involving the formation of an acyl intermediate. The calculated energy profiles for each pathway would reveal the most favorable route.
Table 1: Hypothetical DFT Data for a Postulated Reaction of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants (Acid + Alcohol) | B3LYP/6-31G(d) | 0.0 | 0 |
| Transition State 1 (Direct Esterification) | B3LYP/6-31G(d) | +25.4 | 1 |
| Intermediate (Acylium Ion Formation) | B3LYP/6-31G(d) | +15.2 | 0 |
| Transition State 2 (Nucleophilic Attack on Acylium) | B3LYP/6-31G(d) | +18.7 | 1 |
| Products (Ester + Water) | B3LYP/6-31G(d) | -5.8 | 0 |
This table presents illustrative data for a hypothetical reaction pathway analysis. Actual values would be derived from specific computational studies.
Catalyst Design and Optimization through Modeling
The principles of computational chemistry are not only used to understand existing reactions but also to predict and design new catalysts. pnnl.gov Catalysts function by providing an alternative reaction pathway with a lower activation energy. Computational modeling can screen potential catalysts and optimize their structures for enhanced activity and selectivity before any experimental work is undertaken.
For reactions involving this compound, a catalyst might be employed to enhance the reactivity of the sulfonic acid group or to direct a reaction to a specific position on one of the aromatic rings. For example, if this molecule were to be used as a ligand in transition-metal catalysis, computational methods could be used to:
Model Ligand-Metal Interactions: DFT can be used to study the coordination of this compound to a metal center. The calculations would reveal the binding energy, the preferred coordination geometry, and the electronic effects of the ligand on the metal.
Evaluate Catalytic Cycles: The entire catalytic cycle can be modeled, including oxidative addition, migratory insertion, and reductive elimination steps. The energies of all intermediates and transition states in the cycle can be calculated to identify the rate-determining step and to understand how modifications to the ligand might improve catalytic turnover. pnnl.gov
For instance, if this compound were to be used in an asymmetric synthesis, computational docking could be used to predict how chiral derivatives of the molecule would interact with a substrate, leading to the preferential formation of one enantiomer over another.
In Silico Studies for Scaffold Modification and Derivative Design
In silico techniques are invaluable for the rational design of new molecules based on a parent scaffold. researchgate.net By modifying the structure of this compound computationally, it is possible to predict how these changes will affect its physicochemical and electronic properties. This is particularly useful in fields like drug discovery and materials science.
The process often involves creating a virtual library of derivatives by systematically altering functional groups on the parent molecule. For each derivative, a set of molecular descriptors can be calculated. These descriptors quantify various properties of the molecule, such as:
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. nih.govnih.gov The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. Other electronic descriptors include the dipole moment and the molecular electrostatic potential (MEP), which can predict regions of the molecule that are susceptible to electrostatic interactions.
Physicochemical Properties: These include properties like logP (a measure of lipophilicity), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. These are critical in determining a molecule's solubility, permeability, and potential for intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) studies can then be performed. In a QSAR study, a statistical model is built to correlate the calculated molecular descriptors with an observed activity (e.g., biological activity, catalytic efficiency). This model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis.
For example, if the goal were to design derivatives of this compound with enhanced electronic properties, one could computationally substitute various groups at different positions on the aromatic rings and calculate the resulting HOMO-LUMO gaps.
Table 2: Illustrative In Silico Data for Designed Derivatives of this compound
| Derivative | Substituent Group | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) |
| Parent Compound | -H | -7.2 | -3.1 | 4.1 |
| Derivative A | 4'-Chloro | -7.4 | -3.3 | 4.1 |
| Derivative B | 4'-Methoxy | -6.9 | -2.9 | 4.0 |
| Derivative C | 4'-Cyano | -7.6 | -3.6 | 4.0 |
This table shows hypothetical data to illustrate how computational tools can be used to predict the electronic properties of derivatives. The specific values are for illustrative purposes only.
Through these in silico approaches, the chemical space around the this compound scaffold can be efficiently explored, guiding synthetic efforts toward derivatives with optimized and targeted properties. researchgate.net
Analytical Methodologies for Research Purity and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in separating "2-(2-Nitrophenyl)sulfonylbenzoic acid" from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of "this compound" due to its high resolution and sensitivity. A reverse-phase HPLC method is typically employed for non-volatile and polar compounds like this.
Method Parameters: A suitable HPLC method for analyzing "this compound" can be adapted from methods used for similar aromatic sulfonic and benzoic acid derivatives. sielc.comsielc.com A typical setup would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (often with a pH modifier like phosphoric acid or formic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.comupb.ro Detection is commonly achieved using a UV detector, as the aromatic rings and the nitro group in the molecule are strong chromophores. ekb.eg
Purity Assessment: The purity of a "this compound" sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. Method validation according to International Conference on Harmonisation (ICH) guidelines, including specificity, linearity, precision, and accuracy, is essential for quantitative analysis of impurities. davidson.edu
A hypothetical HPLC chromatogram for a research sample of "this compound" might show a major peak corresponding to the compound and minor peaks indicating impurities. The retention time of the main peak would be specific to the compound under the given chromatographic conditions.
Table 1: Representative HPLC Parameters for Analysis of Aromatic Nitro Compounds
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. The carboxylic acid and sulfonic acid functionalities make the molecule highly polar and prone to decomposition at the high temperatures required for GC analysis. colostate.edu Therefore, derivatization is a necessary step to convert the non-volatile acid into a more volatile and thermally stable derivative.
Derivatization Techniques: Common derivatization methods for carboxylic acids include esterification and silylation. researchgate.netnih.govnih.gov
Esterification: The carboxylic acid group can be converted to its methyl ester by reaction with a methylating agent like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst.
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) can be used to replace the acidic protons of the carboxylic acid and sulfonic acid groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov
GC Analysis: Once derivatized, the resulting volatile compound can be analyzed on a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of GC column is critical, with nonpolar or medium-polarity columns being suitable for the separation of the derivatized analytes. researchgate.net
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of "this compound". researchgate.net It allows for the quick assessment of the consumption of starting materials and the formation of the product.
Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of the solvent system is crucial for achieving good separation between the starting materials, product, and any byproducts. For polar aromatic acids, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is often effective. researchgate.netresearchgate.net
Visualization: After development, the separated spots can be visualized under UV light (at 254 nm or 366 nm), as the aromatic nature of the compounds allows for UV absorption, appearing as dark spots on a fluorescent background. researchgate.net Staining with a visualizing agent, such as iodine vapor or a potassium permanganate (B83412) solution, can also be used to reveal the spots. illinois.edu The relative mobility of the spots (Rf value) helps in identifying the components of the reaction mixture.
Table 2: Example TLC System for Monitoring a Sulfonation Reaction
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate / Hexane (e.g., 1:1 v/v) with a small amount of acetic acid |
| Visualization | UV light (254 nm) |
Quantitative Spectroscopic Analysis in Research Samples
Spectroscopic techniques are employed for the structural elucidation and quantification of "this compound".
UV-Visible Spectroscopy: UV-Visible spectroscopy is a straightforward method for the quantitative determination of "this compound" in solution. The compound is expected to exhibit strong UV absorbance due to the presence of the nitrophenyl and benzoic acid moieties. nist.govacademie-sciences.frresearchgate.net The wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the pure compound over a range of wavelengths. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The UV spectrum of the closely related 2-nitrobenzoic acid shows absorption maxima in the UV region. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural confirmation of "this compound".
¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons would appear as a complex pattern of multiplets in the downfield region (typically 7-9 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). rsc.orgchemicalbook.comdocbrown.info
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 160-180 ppm). spectrabase.com
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of "this compound". The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C₁₃H₉NO₆S. davidson.eduman.ac.ukman.ac.ukchemcollective.orgyoutube.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula, thereby confirming its elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound (C₁₃H₉NO₆S)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 13 | 156.13 | 48.60 |
| Hydrogen (H) | 1.01 | 9 | 9.09 | 2.83 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.36 |
| Oxygen (O) | 16.00 | 6 | 96.00 | 29.89 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 10.00 |
| Total | 307.30 | 100.00 |
Future Research Directions and Emerging Avenues for 2 2 Nitrophenyl Sulfonylbenzoic Acid Research
Exploration of Unconventional Reactivity Patterns
The interplay between the electron-withdrawing nitro and sulfonyl groups, and the carboxylic acid function on the same aromatic framework suggests that 2-(2-Nitrophenyl)sulfonylbenzoic acid could exhibit unique and unconventional reactivity. Future research could delve into several intriguing possibilities:
Intramolecular Cyclization Reactions: The proximity of the reactive groups could be exploited for novel intramolecular cyclization reactions. For instance, under reductive conditions, the nitro group could be converted to an amino or hydroxylamino group, which could then react with the carboxylic acid or sulfonyl group to form novel heterocyclic scaffolds. The conditions for such reactions, including catalysts and reaction media, would need to be systematically investigated.
Photochemical Transformations: The nitrophenyl group is known to be photoactive. Research into the photochemical reactivity of this compound could uncover new light-induced transformations. researchgate.net This could involve cleavage of the C-S bond, rearrangement of the nitro group, or participation in photocatalytic cycles. nih.gov
Ortho-Lithiation and Functionalization: The directing effects of the sulfonyl and carboxyl groups could be harnessed for selective ortho-lithiation, allowing for the introduction of new functional groups on the aromatic rings. The regioselectivity of such reactions would be a key area of investigation.
Development of New Catalytic Applications
Brønsted Acid Catalysis: Aromatic sulfonic acids are known to be effective Brønsted acid catalysts in various organic transformations. acs.org Future studies could explore the catalytic activity of this compound in reactions such as esterifications, acetalizations, and multicomponent reactions. nih.gov The influence of the o-nitrophenylsulfonyl group on the acidity and catalytic performance would be a key point of interest.
Organocatalysis: By incorporating chiral moieties, derivatives of this compound could be developed as novel organocatalysts for asymmetric synthesis. The rigid backbone and defined stereochemistry could lead to high enantioselectivity in various C-C and C-X bond-forming reactions.
Dual-Functional Catalysis: The presence of both a strong sulfonic acid and a weaker carboxylic acid opens up possibilities for dual-functional catalysis, where both acidic sites participate in the catalytic cycle to promote complex transformations.
Integration into Flow Chemistry Systems
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for many chemical processes. mdpi.comthieme-connect.denih.gov The integration of this compound into flow systems represents a promising area for future research.
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself would be a valuable endeavor. rsc.orgacs.org This would likely involve the continuous diazotization of an appropriate aminobenzoic acid derivative followed by a sulfonation reaction, with the potential for improved yield and safety compared to batch processes. acs.org
In-line Reactions and Derivatizations: A flow chemistry setup could be designed to synthesize this compound and then immediately use it in a subsequent reaction to produce derivatives. This "in-line" approach would streamline multi-step syntheses and reduce the need for isolation and purification of intermediates.
Packed-Bed Reactors: The use of this compound or its polymeric derivatives as a solid-supported catalyst in a packed-bed flow reactor could enable continuous catalytic processes with easy separation of the catalyst from the product stream.
Advanced Materials Science Applications
The unique combination of functional groups in this compound makes it an interesting building block for the development of advanced materials. researchgate.net
Functional Polymers: The benzoic acid moiety can be readily polymerized to form polyesters or polyamides. preprints.orgresearchgate.net Incorporating this compound into polymer chains would introduce both sulfonic acid and nitro groups, potentially leading to materials with interesting properties such as ion-exchange capabilities, altered solubility, or specific recognition sites.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker for the construction of MOFs. The presence of the sulfonyl and nitro groups could influence the framework's structure, porosity, and catalytic activity.
Surface Modification: The compound could be used to modify the surface of various materials, imparting new properties such as hydrophilicity, acidity, or reactivity.
Computational-Guided Discovery of Novel Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing new chemical transformations. mdpi.comnih.gov
Reactivity Prediction: DFT calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. researchgate.net This could help in identifying promising new reactions and optimizing reaction conditions.
Mechanism Elucidation: For any new reactions discovered, computational studies can provide detailed insights into the reaction mechanism, including the identification of transition states and intermediates.
Design of Novel Catalysts: Computational methods can be employed to design new catalysts based on the this compound scaffold. nih.gov By modeling the interaction of different substrates with potential catalyst structures, researchers can identify candidates with high predicted activity and selectivity.
The following table provides a summary of potential research areas and their expected outcomes:
| Research Area | Focus | Potential Outcomes |
| Unconventional Reactivity | Exploration of intramolecular reactions, photochemical transformations, and selective functionalization. | Discovery of novel heterocyclic compounds and new synthetic methodologies. |
| New Catalytic Applications | Investigation as a Brønsted acid, organocatalyst, or dual-functional catalyst. | Development of new, efficient, and selective catalytic systems for organic synthesis. |
| Flow Chemistry Integration | Development of continuous synthesis methods and in-line derivatization processes. | Safer, more efficient, and scalable production of the compound and its derivatives. mdpi.com |
| Advanced Materials Science | Use as a monomer for functional polymers, a linker for MOFs, or a surface modifying agent. | Creation of new materials with unique properties for various applications. researchgate.net |
| Computational-Guided Discovery | Application of DFT and other computational methods to predict reactivity and design new catalysts. | Acceleration of the discovery of new reactions and catalysts based on the target compound. mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Nitrophenyl)sulfonylbenzoic acid, and how can purity be maximized?
- Methodology :
- Stepwise Synthesis : Begin with sulfonation of benzoic acid derivatives, followed by nitration and coupling reactions. For example, coupling 2-nitrobenzenesulfonyl chloride with benzoic acid derivatives under basic conditions (e.g., using pyridine as a catalyst) .
- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Continuous flow reactors may enhance yield and reduce side products .
- Quality Control : Monitor reactions via TLC and confirm final purity using HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm sulfonyl and nitro group positions. The nitro group’s deshielding effect is evident in aromatic proton shifts (δ 8.2–8.5 ppm) .
- FT-IR : Identify characteristic stretches for sulfonyl (S=O, 1350–1150 cm⁻¹) and nitro (N=O, 1520–1350 cm⁻¹) groups .
- Chromatography :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for retention time consistency. Compare against certified reference materials .
Q. What are the stability profiles of the compound under various pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 2–9). Monitor degradation via HPLC every 24 hours.
- Findings : The sulfonyl group is stable in acidic conditions but hydrolyzes in alkaline media (pH > 10). Nitro groups remain intact below 100°C but may decompose at higher temperatures, releasing NOx gases .
Advanced Research Questions
Q. How does the nitro group’s position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Comparative Studies : Synthesize analogs with nitro groups at ortho, meta, and para positions. Assess reactivity with nucleophiles (e.g., amines, thiols) under identical conditions.
- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates. Ortho-nitro derivatives exhibit steric hindrance, reducing substitution efficiency compared to para isomers .
- Computational Insights : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states, explaining meta-nitro’s lower activation energy .
Q. What strategies resolve contradictions in reported reaction yields when using different catalysts?
- Methodology :
- Catalyst Screening : Test palladium, nickel, and copper catalysts in cross-coupling reactions. Optimize solvent systems (e.g., DMF vs. THF) and ligand ratios.
- Data Reconciliation : Use Design of Experiments (DoE) to identify interactions between variables (e.g., temperature, catalyst loading). For example, Pd/C in DMF at 80°C improves yields by 20% compared to CuI .
- Mechanistic Probes : Conduct in-situ IR or Raman spectroscopy to detect intermediate species and validate proposed pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., nitroreductases). The sulfonyl group’s electronegativity enhances hydrogen bonding with active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for membrane permeability studies.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial activity data from in vitro assays .
Q. What role does the sulfonyl group play in the compound’s electronic properties, and how is this measured experimentally?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals redox peaks at -0.8 V (nitro reduction) and +1.2 V (sulfonyl oxidation). The sulfonyl group stabilizes the radical anion intermediate .
- X-ray Crystallography : Resolve crystal structures to quantify bond lengths and angles. For example, the S=O bond length (1.43 Å) confirms resonance stabilization .
- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λmax = 320 nm) influenced by sulfonyl-nitro conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
